3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one
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Overview
Description
The compound “3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one” is a pyrazole derivative . Pyrazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They are known for their extensive therapeutic profile, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, and more .
Molecular Structure Analysis
The molecular structure of pyrazole compounds consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The specific molecular structure of “this compound” is not detailed in the available sources.Scientific Research Applications
Structural Characterization and Quantum Chemical Calculations
The crystal structure and quantum chemical calculations of related compounds provide insight into their molecular geometry, vibrational frequencies, and electronic properties. For example, the study by Alaşalvar et al. (2014) on a closely related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, involved detailed characterization using spectroscopic techniques and crystallographic analysis. This research highlights the importance of quantum chemical methods for understanding the molecular structure and predicting the vibrational frequencies of such compounds, which are crucial for identifying potential applications in material science and pharmacology (Alaşalvar et al., 2014).
Antimicrobial and Anticancer Activity
Compounds containing the pyrazole nucleus, similar to the target compound, have demonstrated significant antimicrobial and anticancer activities. B'Bhatt and Sharma (2017) synthesized a series of novel compounds, highlighting the antimicrobial potential against various bacterial and fungal strains. This study underscores the potential of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017). Furthermore, the synthesis and evaluation of pyrazole derivatives for their anticancer activities, as explored by Gomha et al. (2014), suggest that these compounds could serve as promising candidates for anticancer drug development (Gomha et al., 2014).
Molecular Docking and Antimicrobial Activity Studies
Molecular docking studies of pyrazole derivatives, as conducted by Sivakumar et al. (2020), provide valuable insights into the potential binding affinities and interaction mechanisms with biological targets. These studies are instrumental in the drug discovery process, offering a computational approach to predicting how compounds might interact with proteins or enzymes involved in disease pathways. The antimicrobial activity of these compounds, as demonstrated through in vitro assays, further validates their potential as lead compounds for developing new therapeutic agents (Sivakumar et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Biochemical Pathways
It’s known that pyrazole-bearing compounds, like the one , are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation rate of similar compounds in soil was found to be the fastest, followed by that on cucumber fruits and leaves . .
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c20-14-6-8-16(9-7-14)23-12-10-17(21-23)19-18(25)11-13-24(22-19)15-4-2-1-3-5-15/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLSGAODIUBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NN(C=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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